![molecular formula C22H31BN2O5S B3017601 2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester CAS No. 1895055-06-7](/img/structure/B3017601.png)
2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a boronic ester, which are highly valuable building blocks in organic synthesis . The IUPAC name of this compound is tert-butyl (4-methoxybenzyl) (5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate . It has a molecular weight of 446.38 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C22H31BN2O5S/c1-20(2,3)28-19(26)25(14-15-9-11-16(27-8)12-10-15)18-24-13-17(31-18)23-29-21(4,5)22(6,7)30-23/h9-13H,14H2,1-8H3 .Chemical Reactions Analysis
Boronic esters, including this compound, are known to undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling . A radical approach has been reported for catalytic protodeboronation of alkyl boronic esters .Physical And Chemical Properties Analysis
This compound has a molecular weight of 446.38 . It is stored in a freezer .Wissenschaftliche Forschungsanwendungen
Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation
Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent advancements have led to catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This breakthrough enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, protodeboronation played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B.
Fluorescent Sensors and Sensing Applications
Boronic acids, including pinacol boronic esters, exhibit unique interactions with diols and catechols. Researchers have harnessed this property to develop fluorescent sensors. For instance, a sensor combining boronic acid and pyrene was used to detect catechol and its amino derivatives (such as dopamine, DOPA, and DOPAC) . These sensors find applications in environmental monitoring, medical diagnostics, and drug discovery.
Electrophilic Trapping and Cross-Coupling Reactions
Boronic esters participate in electrophilic trapping reactions. For example, arylmetal intermediates can be trapped with borate esters from aryl halides using Grignard reagents or lithium–halogen exchange . Such reactions enable the construction of complex organic molecules and facilitate cross-coupling processes.
N-Boc Protection of Amines
The tert-butyl N-[(4-methoxyphenyl)methyl]-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]carbamate compound contains an N-Boc (tert-butoxycarbonyl) protecting group. N-Boc protection is widely used in organic synthesis to shield amine functionalities during various transformations. It ensures chemoselectivity and prevents unwanted side reactions. Researchers have efficiently protected amines, including l-proline, using N-Boc groups .
Chromatography and Solvent Applications
The tert-butyl methyl ether (TBME) portion of the compound (CH₃)₃COCH₃ is commonly used as a solvent in chromatography. TBME enhances separation efficiency and elution profiles in liquid chromatography. Its low boiling point and compatibility with various detectors make it a preferred choice in analytical chemistry .
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-methoxyphenyl)methyl]-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31BN2O5S/c1-20(2,3)28-19(26)25(14-15-9-11-16(27-8)12-10-15)18-24-13-17(31-18)23-29-21(4,5)22(6,7)30-23/h9-13H,14H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWZZHVWRNFYPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(CC3=CC=C(C=C3)OC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31BN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Chlorophenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B3017518.png)
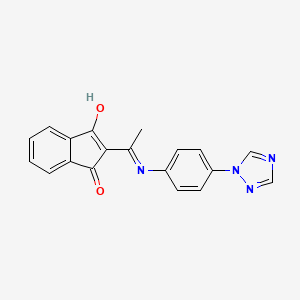


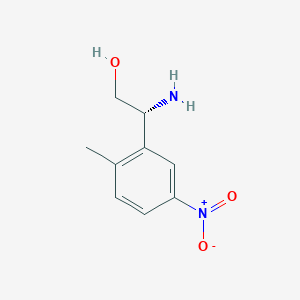


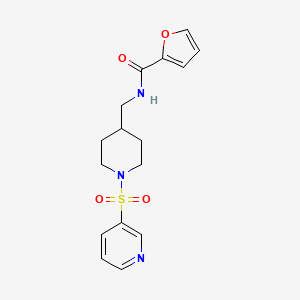
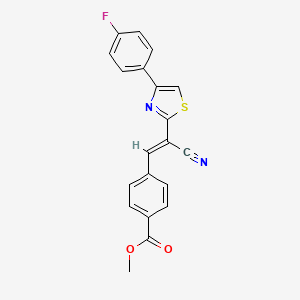

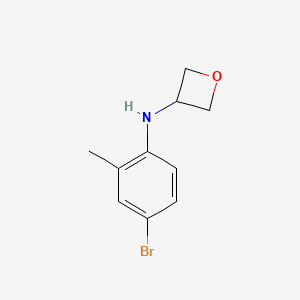
![tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B3017531.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B3017536.png)
